cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate
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Overview
Description
cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate: is a heterocyclic compound with the molecular formula C14H23NO6 and a molecular weight of 301.34 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and three carboxylate groups attached to the ring . It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate typically involves the reaction of tert-butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques . The process involves multiple steps, including the protection and deprotection of functional groups, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity . It is used in the design and synthesis of new drugs and bioactive molecules .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials . It serves as an intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways . The azetidine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
- cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate
- 1-tert-butyl 2,4-diethyl (2R,4S)-azetidine-1,2,4-tricarboxylate
Uniqueness: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties . The presence of three carboxylate groups and the tert-butyl and diethyl substituents make it a versatile compound for various applications .
Properties
Molecular Formula |
C14H23NO6 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O,4-O-diethyl (2S,4R)-azetidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+ |
InChI Key |
HWUJJICITUTJRX-AOOOYVTPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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